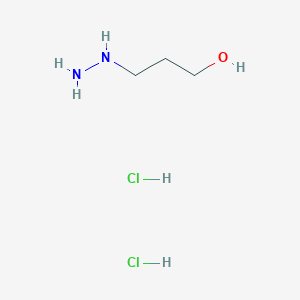![molecular formula C15H20N2O2 B2856086 N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide CAS No. 2361746-19-0](/img/structure/B2856086.png)
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, also known as APMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide acts as a competitive inhibitor of enzymes by binding to their active sites and preventing the substrate from binding. This compound also acts as an acetylating agent, modifying lysine residues on proteins and altering their function and stability. The exact mechanism of action of this compound may vary depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein being targeted. Inhibition of protein kinase C and calmodulin-dependent protein kinase II can affect cellular signaling pathways and lead to changes in cell proliferation, differentiation, and apoptosis. Modification of lysine residues on proteins can alter their function and stability, which can have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific enzymes and proteins. However, this compound also has limitations, including its potential toxicity and the need for optimization of experimental conditions to achieve optimal results.
Future Directions
There are several future directions for research on N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, including the development of more potent and selective inhibitors, the identification of new targets for this compound, and the exploration of its potential applications in drug discovery and protein modification. Further research is also needed to understand the mechanism of action of this compound and its effects on cellular processes.
Synthesis Methods
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzyl alcohol with acetic anhydride, followed by the reaction with isopropylamine and acryloyl chloride. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein modification. This compound has been found to inhibit the activity of certain enzymes, such as protein kinase C and calmodulin-dependent protein kinase II, which play important roles in cellular signaling pathways. This compound has also been used to modify proteins by acetylating lysine residues, which can alter their function and stability.
properties
IUPAC Name |
N-[4-[[acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(19)16-14-8-6-13(7-9-14)10-17(11(2)3)12(4)18/h5-9,11H,1,10H2,2-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNBWGLIWJXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)NC(=O)C=C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)


![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)



![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)
![Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2856020.png)


